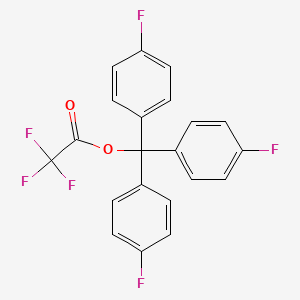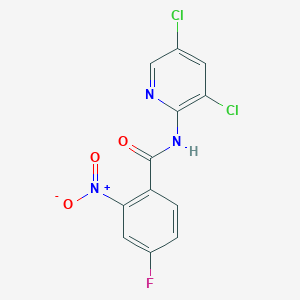![molecular formula C14H14N4O3 B14362018 (E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene] CAS No. 90238-05-4](/img/structure/B14362018.png)
(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is an organic compound with the molecular formula C14H14N2O3. It is a derivative of azobenzene, characterized by the presence of two methoxy groups attached to the phenyl rings and an oxygen bridge connecting the two azobenzene units. This compound is known for its vibrant color and is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] typically involves the reaction of 4-methoxyaniline with nitrosobenzene in the presence of acetic acid as a solvent. The reaction is carried out at room temperature for 48 hours, followed by dilution with hexane and washing with water . Another method involves the use of 2-fluoroaniline, potassium permanganate, and iron(II) sulfate heptahydrate in dichloromethane, with the reaction mixture being refluxed overnight .
Industrial Production Methods
Industrial production of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of hydrazo or amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer industries.
Mechanism of Action
The mechanism of action of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] involves its interaction with molecular targets through its azo groups. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is utilized in various applications, including molecular switches and sensors. The compound’s interaction with biological targets may involve binding to specific proteins or nucleic acids, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene], known for its photoisomerization properties.
4,4’-Dimethoxyazoxybenzene: A similar compound with an azoxy group instead of an azo group.
p-Methoxyazobenzene: A derivative of azobenzene with a single methoxy group.
Uniqueness
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is unique due to the presence of an oxygen bridge connecting the two azobenzene units, which imparts distinct chemical and physical properties. This structural feature enhances its stability and alters its reactivity compared to other azobenzene derivatives.
Properties
CAS No. |
90238-05-4 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[(4-methoxyphenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C14H14N4O3/c1-19-13-7-3-11(4-8-13)15-17-21-18-16-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
NJKOEUPSJYVETN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


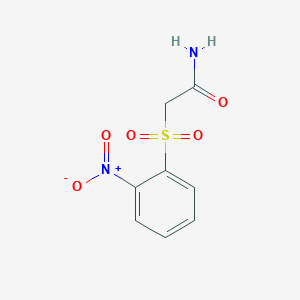
![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
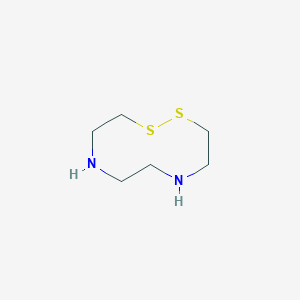
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)


![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
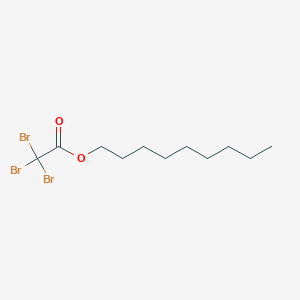

![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
